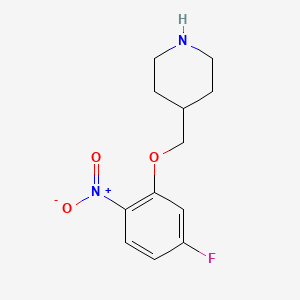

4-(5-Fluoro-2-nitrophenoxymethyl)-piperidine

Description

Chemical Identity and Nomenclature

IUPAC Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through systematic analysis of its molecular structure:

- Parent structure : The base structure is piperidine, a six-membered heterocyclic amine with the formula C₅H₁₁N.

- Substituents :

- A methylphenoxy group (-CH₂-O-C₆H₃) is attached to the piperidine ring at position 4.

- The phenoxy group is further substituted with:

- A nitro group (-NO₂) at position 2 (ortho to the oxygen atom).

- A fluorine atom (-F) at position 5 (meta to the oxygen atom).

Combining these elements, the IUPAC name is 4-[(5-fluoro-2-nitrophenoxy)methyl]piperidine .

Table 1: IUPAC Name Breakdown

| Component | Description |

|---|---|

| Parent chain | Piperidine |

| Substituent position | Position 4 of piperidine |

| Substituent group | (5-Fluoro-2-nitrophenoxy)methyl |

| Phenoxy substitutions | -NO₂ (position 2), -F (position 5) |

Systematic and Common Synonyms

The compound is referenced under multiple aliases in chemical databases and literature:

Table 2: Synonyms and Alternative Names

| Systematic Name | Common Abbreviations |

|---|---|

| 4-(5-Fluoro-2-nitrophenoxymethyl)piperidine | 4-F-2-NO₂-phenoxymethylpiperidine |

| 4-[(5-Fluoro-2-nitrobenzyl)oxy]piperidine | — |

| Piperidine, 4-[(5-fluoro-2-nitrophenoxy)methyl]- | — |

These synonyms reflect minor variations in substituent ordering or formatting but retain the core structural description.

CAS Registry Number and PubChem CID

The compound is uniquely identified by the following identifiers:

Table 3: Registry and Database Identifiers

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 1271097-54-1 | |

| Molecular Formula | C₁₂H₁₅FN₂O₃ | |

| Molecular Weight | 254.26 g/mol | |

| PubChem CID | Not formally assigned | — |

While the CAS number (1271097-54-1) is widely recognized, the compound has not yet been assigned a PubChem CID in public databases as of the latest available data.

Structural and Functional Significance

The molecular architecture of 4-(5-fluoro-2-nitrophenoxymethyl)-piperidine combines three key features:

- Piperidine core : Enhances lipid solubility and bioavailability, common in bioactive molecules.

- Nitro group : Acts as an electron-withdrawing group, influencing electronic distribution and reactivity.

- Fluorine atom : Modulates steric and electronic properties, often improving metabolic stability in drug candidates.

This combination makes the compound a versatile scaffold for further functionalization in synthetic organic chemistry, particularly in developing kinase inhibitors or receptor modulators.

Propriétés

IUPAC Name |

4-[(5-fluoro-2-nitrophenoxy)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O3/c13-10-1-2-11(15(16)17)12(7-10)18-8-9-3-5-14-6-4-9/h1-2,7,9,14H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXJQNRHJZOSMJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=C(C=CC(=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 4-(5-Fluoro-2-nitrophenoxymethyl)-piperidine generally involves the nucleophilic substitution reaction between a piperidine derivative bearing a reactive hydroxymethyl group and a fluoronitrophenol derivative. The key step is the formation of an ether linkage via the displacement of a suitable leaving group on the piperidine moiety by the phenolate anion of the fluoronitrophenol.

Stepwise Preparation Method

Step 1: Activation of Piperidine Hydroxymethyl Group

- The starting piperidine compound, often 3-hydroxymethyl- or 1-methyl-3-hydroxymethyl-piperidine, is converted into a good leaving group such as a mesylate or sulfonate.

- For example, treatment with methanesulfonyl chloride in dichloromethane at 0°C to room temperature for 24 hours converts the hydroxyl group into a mesylate intermediate, facilitating nucleophilic substitution.

Step 2: Formation of Phenolate Ion

- 5-Fluoro-2-nitrophenol is deprotonated using a strong base such as sodium hydride or potassium carbonate.

- This step generates the phenolate ion, which is the nucleophile for the subsequent substitution reaction.

Step 3: Nucleophilic Substitution

- The phenolate ion attacks the activated piperidine intermediate (mesylate or sulfonate) to form the ether bond.

- The reaction is typically conducted in polar aprotic solvents such as acetonitrile or tetrahydrofuran (THF) at elevated temperatures (60–90°C) for several hours (e.g., 2.5 to 18 hours).

- Potassium carbonate or sodium hydride is commonly used as the base to facilitate the reaction.

Step 4: Work-up and Purification

- After completion, the reaction mixture is cooled and quenched with acid or water.

- The organic phase is separated, washed, dried over anhydrous sodium sulfate, and concentrated.

- Purification is achieved by column chromatography using solvent systems such as dichloromethane/methanol mixtures to isolate the pure product as an oil or solid.

Representative Experimental Data

| Parameter | Details |

|---|---|

| Starting Materials | 3-Hydroxymethyl-1-methylpiperidine, 5-fluoro-2-nitrophenol |

| Activation Reagent | Methanesulfonyl chloride (for mesylate formation) |

| Base | Sodium hydride (60% dispersion in mineral oil) or potassium carbonate |

| Solvent | Dichloromethane, acetonitrile, or tetrahydrofuran |

| Reaction Temperature | 60–90°C |

| Reaction Time | 2.5 to 18 hours |

| Yield | Approximately 64% (can vary depending on conditions) |

| Purification Method | Column chromatography (e.g., 5% MeOH/DCM) |

| Product State | Yellow oil or solid |

Alternative Synthetic Routes and Variations

- Some patents describe related piperidine ether derivatives synthesized via similar nucleophilic aromatic substitution reactions, where the piperidine nitrogen or hydroxymethyl group is alkylated with aryl halides or sulfonates in the presence of bases and inert solvents.

- The use of different bases such as N-ethyl-N,N-diisopropylamine or pyridine under reflux conditions in solvents like toluene or 1,4-dioxane has been reported for related fluoronitrophenol derivatives, achieving yields from 16% up to 80% depending on reaction conditions.

- Lithium aluminum hydride reduction of ester intermediates to alcohols followed by mesylation and subsequent substitution with fluoronitrophenol phenolate is another approach reported for similar piperidine derivatives.

Mechanistic Insights

- The key mechanistic step involves the generation of a phenolate ion from 5-fluoro-2-nitrophenol, which acts as a nucleophile.

- The activated piperidine intermediate (mesylate or sulfonate) serves as the electrophile.

- The nucleophilic substitution proceeds via an SN2 mechanism, resulting in inversion of configuration at the carbon bearing the leaving group.

- The presence of electron-withdrawing groups (fluoro and nitro) on the phenol ring increases the acidity of the phenol and stabilizes the phenolate ion, facilitating the nucleophilic attack.

Summary Table of Key Preparation Parameters

| Aspect | Details |

|---|---|

| Starting Materials | Piperidine derivatives with hydroxymethyl group; 5-Fluoro-2-nitrophenol |

| Activation of Piperidine | Conversion to mesylate or sulfonate using methanesulfonyl chloride |

| Base for Phenolate Formation | Sodium hydride or potassium carbonate |

| Solvents | Dichloromethane, acetonitrile, tetrahydrofuran |

| Reaction Conditions | 60–90°C, 2.5–18 hours |

| Purification | Column chromatography (e.g., 5% MeOH/DCM) |

| Typical Yield | ~64% |

| Characterization | NMR spectroscopy, LC-MS, HPLC for purity and identity confirmation |

Activité Biologique

4-(5-Fluoro-2-nitrophenoxymethyl)-piperidine is a synthetic organic compound characterized by a piperidine ring substituted with a 5-fluoro-2-nitrophenoxymethyl group. Its molecular formula is . This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory effects. This article explores its biological activity, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

The structural uniqueness of this compound arises from the combination of the piperidine core, fluorine, and nitro groups. These functional groups contribute to the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 273.25 g/mol |

| Functional Groups | Piperidine, Nitro, Fluoro |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that fluorinated derivatives can effectively inhibit bacterial growth against various strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range between 20–28 μg/mL, comparable to standard antibiotics like ciprofloxacin .

Anti-inflammatory Effects

The presence of the nitro group in the compound may enhance its anti-inflammatory properties. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting a potential role in treating inflammatory diseases.

The mechanism of action for this compound involves its interaction with specific biological targets:

- Electrophilic Properties : The nitro group serves as an electrophile, facilitating nucleophilic aromatic substitution reactions that can modify biological targets.

- Binding Affinity : Preliminary studies suggest that modifications to the piperidine ring can influence binding affinity to various enzymes and receptors, potentially enhancing pharmacological effects.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several fluorinated piperidines, including derivatives of this compound. The results indicated significant antibacterial activity against Gram-positive bacteria with MIC values comparable to existing antibiotics. This study highlights the potential of this compound as a lead candidate for further development in antimicrobial therapies.

In Vivo Studies

In vivo studies are necessary to assess the therapeutic potential of this compound. Initial findings suggest that it may exhibit favorable pharmacokinetic properties, leading to effective drug delivery and reduced side effects compared to traditional therapies.

Comparative Analysis

To better understand the unique attributes of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 4-(Fluorophenyl)piperidine | Fluorinated phenyl group | No nitro group |

| 5-Fluoro-2-nitroaniline | Nitro-substituted aniline | Lacks piperidine core |

| N-(5-Fluoro-2-nitrophenyl)piperazine | Piperazine ring | Contains an additional nitrogen |

The combination of both fluorine and nitro groups on a piperidine scaffold in this compound may enhance its biological activity compared to other similar compounds.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The compound's structure allows for significant interactions with biological targets, making it a candidate for various therapeutic applications:

- Anticancer Activity :

- Antimicrobial Properties :

-

Neurological Applications :

- The piperidine structure is associated with neuroprotective effects and cholinergic activity, which are beneficial in treating neurodegenerative diseases such as Alzheimer's disease. Compounds like 4-(5-Fluoro-2-nitrophenoxymethyl)-piperidine may modulate neurotransmitter systems, providing therapeutic benefits .

The biological activity of this compound has been evaluated through various assays:

- In Vitro Studies :

-

Mechanism of Action :

- The compound likely exerts its effects through the modulation of key enzymes involved in cellular proliferation and apoptosis. The nitro group can undergo bioreduction, leading to reactive intermediates that interact with cellular components.

Case Studies

Several case studies illustrate the practical applications of this compound:

- Cancer Treatment Trials :

- Antimicrobial Efficacy :

- Neuroprotective Effects :

Comparaison Avec Des Composés Similaires

Piperidine-Based Benzamides (EP2 Receptor Modulators)

- CID890517 [4-fluoro-N-(2-piperidin-1-ylphenyl)benzamide]: Core Structure: Benzamide linked to a 2-piperidinylphenyl group. Substituents: Para-fluorine on the benzamide. Activity: Exhibits a 3.5-fold shift in PGE2 EC50, indicating potent EP2 receptor modulation. Moving the fluorine to meta (TG6–127-1) reduces activity to 1.8-fold, highlighting the importance of substituent position . Comparison: Unlike this compound, CID890517 lacks the nitro group but shares the piperidine core. The nitro group in the target compound may introduce additional hydrogen-bonding or electronic interactions.

Trisubstituted Pyrimidines (EP2 Receptor Modulators)

- CID2992168 [4-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine]: Core Structure: Pyrimidine with morpholine and trifluoromethyl groups. Substituents: Morpholine ring at the 2-position. Activity: Shows a 5.2-fold shift in EC50, outperforming piperidine-containing analogues (e.g., CID3239428 with piperidine: 1.2-fold shift) . Comparison: Demonstrates that non-piperidine heterocycles (e.g., morpholine) can enhance activity in certain scaffolds, contrasting with the piperidine-dependent activity in benzamide derivatives.

Phenoxymethyl Piperidines with Varied Substituents

- 4-(4-Chlorophenoxymethyl)-piperidine: Structure: Chloro substituent at the para position of the phenoxy group. Synthesis: Prepared via Knoevenagel condensation using piperidine as a catalyst ().

Key Findings from Structure-Activity Relationship (SAR) Studies

Piperidine Necessity :

- Piperidine is essential for EP2 receptor modulation in benzamide derivatives (e.g., replacing piperidine with morpholine in TG6–270 abolishes activity) .

- In contrast, morpholine outperforms piperidine in trisubstituted pyrimidines, indicating scaffold-dependent SAR .

Substituent Position and Electronic Effects :

- Nitro Group : Enhances binding through hydrogen-bonding or charge-transfer interactions. For example, nitro-containing piperidine derivatives in –2 are designed for Pks13 inhibition.

- Fluoro vs. Chloro : Fluoro substituents improve metabolic stability and membrane permeability compared to bulkier halogens (e.g., chloro) .

Regioselectivity in Synthesis :

- Piperidine’s lower steric hindrance vs. diethylamine increases 4-substitution regioselectivity (80:20 ratio for 4- vs. 2-isomer in bromobenzene displacement) .

Data Tables

Table 1. Comparison of Piperidine Derivatives in EP2 Receptor Modulation

Table 2. Substituent Effects on Piperidine Derivatives

Q & A

Q. How to integrate this compound into catalytic systems or supramolecular assemblies?

- Methodological Answer :

- Coordination Chemistry : Utilize the piperidine nitrogen as a ligand for metal complexes (e.g., Pd or Cu for cross-coupling catalysis) .

- Host-Guest Chemistry : Design macrocyclic hosts (e.g., calixarenes) that exploit fluoroaromatic π-π interactions for molecular recognition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.